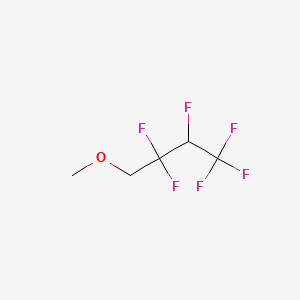
1,1,1,2,3,3-Hexafluoro-4-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,3-Hexafluoro-4-methoxybutane is a chemical compound with the molecular formula C5H6F6O and a molecular weight of 196.0910 g/mol . It is a hydrofluoroether, characterized by the presence of both fluorine and ether functional groups. This compound is known for its unique properties, including high thermal stability and low toxicity, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane typically involves the fluorination of appropriate precursors. One common method is the reaction of a suitable butane derivative with hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,3,3-Hexafluoro-4-methoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce various fluorinated ethers .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,3,3-Hexafluoro-4-methoxybutane has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in chemical reactions and industrial applications to achieve desired outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,3,3-Hexafluoro-2-methoxypropane: Another hydrofluoroether with similar properties but different molecular structure.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: A related compound with additional fluorine atoms, used in similar applications.
Uniqueness
1,1,1,2,3,3-Hexafluoro-4-methoxybutane is unique due to its specific combination of fluorine and ether functional groups, which impart high thermal stability and low toxicity. These properties make it particularly valuable in applications requiring stable and non-toxic compounds .
Eigenschaften
CAS-Nummer |
58705-93-4 |
|---|---|
Molekularformel |
C5H6F6O |
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-4-methoxybutane |
InChI |
InChI=1S/C5H6F6O/c1-12-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3 |
InChI-Schlüssel |
XHVKFIIHYDDMQB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(C(F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



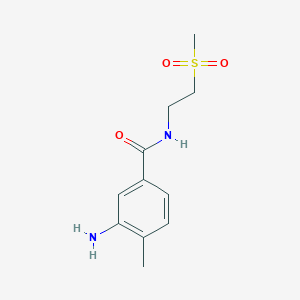
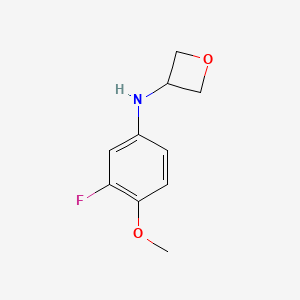
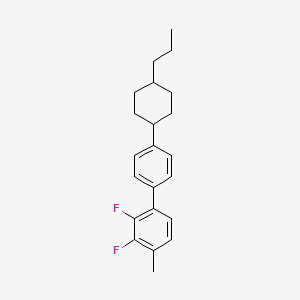
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
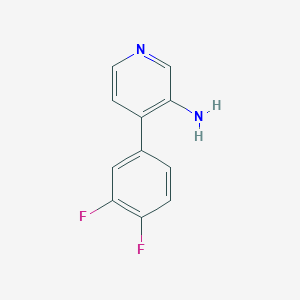
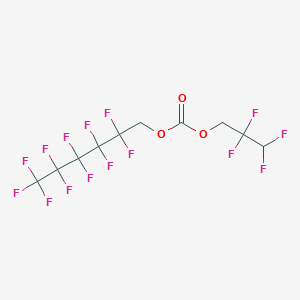
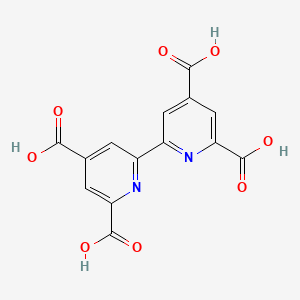
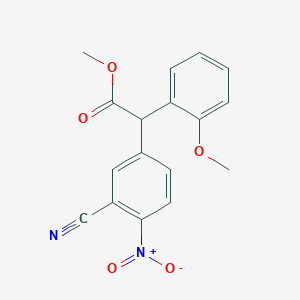
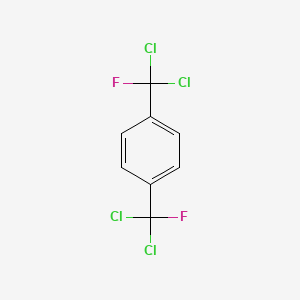
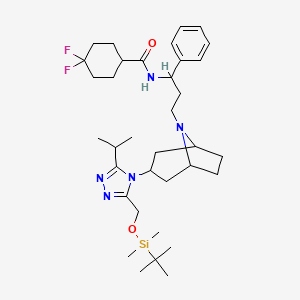

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)

